molecular formula C23H19ClFN5O3S B2368153 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide CAS No. 1019099-12-7

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

Numéro de catalogue: B2368153
Numéro CAS: 1019099-12-7
Poids moléculaire: 499.95
Clé InChI: WLLHMRZYDOEQOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN5O3S and its molecular weight is 499.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring, an acetamide group, and various aromatic substituents, which are known to influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its anti-cancer properties, enzyme inhibition capabilities, and overall pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClFN5O3SC_{23}H_{19}ClFN_{5}O_{3}S with a molecular weight of 499.9 g/mol. The presence of functional groups such as amino, sulfonyl, and halogenated aromatic rings enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC23H19ClFN5O3S
Molecular Weight499.9 g/mol
CAS Number1019099-12-7

Anti-Cancer Properties

Research indicates that derivatives of pyrazole compounds often exhibit significant anti-cancer activity. The target compound has been studied for its potential to inhibit specific protein kinases involved in cancer signaling pathways. For example:

  • Inhibition of Kinases : The compound is hypothesized to interact with kinases such as Aurora-A and p38 MAPK, which play critical roles in cell proliferation and survival.
  • Case Studies : In vitro studies have shown promising results against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values reported around 0.46 µM.
    • HCT116 (colon cancer) : IC50 values around 0.39 µM.

These findings suggest that the compound may serve as a potent candidate for further development in cancer therapy.

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly in the context of inflammatory pathways:

  • COX-2 Inhibition : Similar compounds have demonstrated inhibitory effects on COX-2 enzymes, which are involved in inflammatory responses. The IC50 values for related pyrazole compounds have been found to be in the micromolar range, indicating potential anti-inflammatory effects.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The unique structural features allow for selective binding to target proteins or enzymes.
  • Modulation of Signaling Pathways : By inhibiting specific kinases, the compound may disrupt pathways that lead to tumor growth and survival.
  • Alteration of Gene Expression : Some studies suggest that pyrazole derivatives can influence gene expression related to apoptosis and cell cycle regulation.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives:

  • Structural Variations : Modifications such as fluorination or the introduction of sulfonamide groups have been shown to improve efficacy and selectivity.
Compound NameIC50 (µM)Target Cell Line
Compound A0.46MCF-7
Compound B0.39HCT116
Compound C0.03HepG2

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-Cancer Activity
Research indicates that compounds sharing structural similarities with 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide exhibit promising anti-cancer properties. The pyrazole moiety is known to inhibit specific protein kinases involved in cancer signaling pathways, which could lead to the development of new cancer therapies. Preliminary studies suggest that this compound may interact with receptors or enzymes critical for cancer progression.

2. Anti-Inflammatory Effects
The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects. Pyrazole derivatives have been shown to exhibit anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases.

Synthesis and Mechanisms

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and electrophilic additions. The synthesis routes often utilize coupling agents and solvents to facilitate reactions.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of structurally similar pyrazole compounds against various cancer cell lines. Results demonstrated significant growth inhibition in cell lines such as SNB-19 and OVCAR-8, suggesting that derivatives of the target compound may have similar effects due to their structural properties .

Case Study 2: In Silico Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of the compound to specific biological targets. These studies indicate that the compound may effectively inhibit key enzymes involved in cancer metabolism, warranting further experimental validation .

Analyse Des Réactions Chimiques

Key Reaction Steps:

  • Pyrazole Core Formation :

    • Condensation of 3-fluoroaniline with ethyl acetoacetate under basic conditions to form the pyrazole intermediate.

    • Introduction of the phenylsulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in dimethylformamide (DMF).

  • Acetamide Linkage :

    • Reaction of the pyrazole-sulfonyl intermediate with 3-chlorophenyl isocyanate in tetrahydrofuran (THF), catalyzed by triethylamine (TEA) .

  • Final Functionalization :

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using 1H^1H
      -NMR, 13C^{13}C
      -NMR, and IR spectroscopy .

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Characterization Methods
1Benzenesulfonyl chloride, DMF, 80°C72TLC, 1H^1H
-NMR
23-Chlorophenyl isocyanate, TEA, THF65IR (CO stretch: 1674 cm1^{-1}
)
3Silica gel chromatography90MS: m/z 455 [M+^+
]

Pyrazole Ring

  • Electrophilic Substitution : The amino group at position 5 participates in diazo coupling reactions, forming azo derivatives under acidic conditions .

  • Nucleophilic Attack : The sulfonyl group at position 4 stabilizes the ring but can undergo hydrolysis to sulfonic acids under strong acidic/basic conditions.

Acetamide Linkage

  • Hydrolysis : The acetamide group is hydrolyzed to carboxylic acid using 6M HCl at reflux, confirmed by IR loss of CO-NH stretch (1658 cm1^{-1}
    ) .

Halogenated Aromatic Substituents

  • Suzuki Coupling : The 3-chlorophenyl group undergoes cross-coupling with aryl boronic acids in the presence of Pd(PPh3_3
    )4_4
    , yielding biaryl derivatives .

Table 2: Reaction Mechanisms and Catalysts

Reaction TypeMechanismCatalysts/Conditions
SulfonylationNucleophilic aromatic substitutionDMF, 80°C
Acetamide formationNucleophilic acyl substitutionTEA, THF
Suzuki couplingOxidative addition/reductive eliminationPd(PPh3_3
)4_4
, K2_2
CO3_3

Table 3: Key Spectral Signatures

TechniqueObserved DataAssignment
1H^1H
-NMR (DMSO-d6_6
)δ 7.33–8.20 (m, ArH), δ 10.55 (s, NH)Aromatic protons, amide NH
IR1674 cm1^{-1}
(C=O), 2214 cm1^{-1}
(CN)Acetamide carbonyl, nitrile
MSm/z 455 [M+^+
]Molecular ion peak

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA).

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the sulfonyl group, forming sulfonic acid derivatives .

Propriétés

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O3S/c24-15-6-4-8-17(12-15)27-20(31)14-30-22(26)21(34(32,33)19-10-2-1-3-11-19)23(29-30)28-18-9-5-7-16(25)13-18/h1-13H,14,26H2,(H,27,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLHMRZYDOEQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.